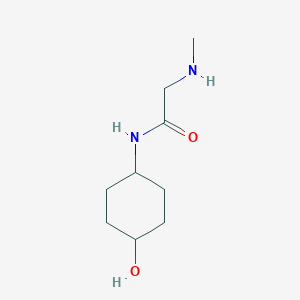

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide

CAS No.:

Cat. No.: VC13331548

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide |

| Standard InChI | InChI=1S/C9H18N2O2/c1-10-6-9(13)11-7-2-4-8(12)5-3-7/h7-8,10,12H,2-6H2,1H3,(H,11,13) |

| Standard InChI Key | SCRLPKVILJXVLS-UHFFFAOYSA-N |

| SMILES | CNCC(=O)NC1CCC(CC1)O |

| Canonical SMILES | CNCC(=O)NC1CCC(CC1)O |

Introduction

Synthesis and Preparation

The synthesis of N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide would likely involve a multi-step process, starting with the preparation of the cyclohexyl backbone and subsequent modification to introduce the hydroxyl and methylamino groups. Common methods might include nucleophilic substitution reactions or condensation reactions.

Biological and Chemical Applications

While specific applications for N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide are not documented, compounds with similar structures often exhibit biological activity, such as antibacterial or antifungal properties. The presence of both hydroxyl and amino groups could facilitate interactions with biological targets.

Related Compounds and Research Findings

-

N-(4-Hydroxycyclohexyl)acetamide is a related compound with documented properties, including a molecular weight of 157.21 g/mol and a molecular formula of C8H15NO2 .

-

N-(4-Hydroxy-2-methylphenyl)acetamide is another related compound, known for its molecular weight of 165.19 g/mol and molecular formula of C9H11NO2 .

Future Research Directions:

-

Synthesis and Characterization: Developing a synthesis pathway and characterizing the compound's physical and chemical properties.

-

Biological Activity: Investigating potential biological activities, such as antibacterial or antifungal properties.

-

Pharmacokinetic Studies: Evaluating the compound's pharmacokinetics to assess its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume